2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide
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Overview
Description
2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound is characterized by the presence of a thiazole ring, a chloro group, and a fluoro-benzyl moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluoro-benzyl Group: The fluoro-benzyl group can be introduced through a nucleophilic substitution reaction using 2-fluoro-benzyl chloride and a suitable nucleophile.
Acetylation: The final step involves the acetylation of the thiazole derivative with chloroacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures, to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or amines.
Scientific Research Applications
2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A related compound used as an alkylating reagent.
2-Chloro-5-nitrobenzonitrile: Used in glutathione S-transferase research.
2-Amino-5-chloro-2-fluorobenzophenone: Used in the synthesis of quinolones.
Uniqueness
2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide is unique due to its specific combination of a thiazole ring, chloro group, and fluoro-benzyl moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-6-11(17)16-12-15-7-9(18-12)5-8-3-1-2-4-10(8)14/h1-4,7H,5-6H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPQLFROVLAEPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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